1-(2-benzyl-4-cyclopropylpiperazin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)ethan-1-one is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with benzyl and cyclopropyl groups, making it a versatile molecule for diverse applications.
Mechanism of Action
Target of Action
Similar compounds have been known to target various cellular structures and proteins .
Mode of Action
Similar compounds have been known to interact with their targets through various mechanisms such as electrophilic aromatic substitution .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Pharmacokinetics
Similar compounds have been known to have various adme properties .
Result of Action
Similar compounds have been known to have various molecular and cellular effects .
Action Environment
Similar compounds have been known to be influenced by various environmental factors .
Preparation Methods
The synthesis of 1-(2-benzyl-4-cyclopropylpiperazin-1-yl)ethan-1-one typically involves multi-step procedures. One common synthetic route includes the reaction of 2-benzylpiperazine with cyclopropylcarbonyl chloride under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where halogenated compounds can replace hydrogen atoms on the ring.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction. Major products formed from these reactions include alcohols, ketones, and substituted piperazine derivatives.
Scientific Research Applications
1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)ethan-1-one can be compared with other piperazine derivatives, such as:
1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one: Similar structure but with a butanone group instead of ethanone.
1-(2-Benzyl-4-methylpiperazin-1-yl)ethan-1-one: Substitution of the cyclopropyl group with a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
1-(2-benzyl-4-cyclopropylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13(19)18-10-9-17(15-7-8-15)12-16(18)11-14-5-3-2-4-6-14/h2-6,15-16H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFKKULVGIKVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1CC2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.